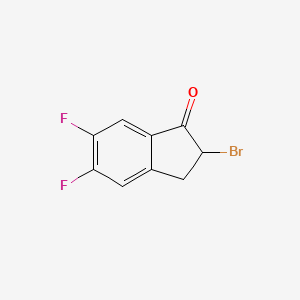

2-Bromo-5,6-difluoroindan-1-one

Description

Properties

Molecular Formula |

C9H5BrF2O |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

2-bromo-5,6-difluoro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H5BrF2O/c10-6-1-4-2-7(11)8(12)3-5(4)9(6)13/h2-3,6H,1H2 |

InChI Key |

QCVSGRGIMSGRLE-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC(=C(C=C21)F)F)Br |

Canonical SMILES |

C1C(C(=O)C2=CC(=C(C=C21)F)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Regioselectivity Control : Fluorine’s strong electron-withdrawing nature diverts bromination to the α-position, avoiding competing aromatic substitution observed in methoxy or hydroxy analogs .

- Yield Optimization: Basic conditions (e.g., KOH) enhance dibromination yields for 5,6-difluoroindan-1-one (84% vs. 65% monobromination in AcOH), suggesting a kinetic preference for enolate formation .

Preparation Methods

Preparation Methods Analysis

Direct α-Bromination using Bromine/Acetic Acid

The most efficient and straightforward method for preparing 2-Bromo-5,6-difluoroindan-1-one involves the direct α-bromination of 5,6-difluoroindan-1-one using bromine in acetic acid at room temperature.

Reaction Scheme

5,6-difluoroindan-1-one + Br₂ → 2-Bromo-5,6-difluoroindan-1-one

Detailed Procedure

In this method, bromine (0.34 mL, 0.66 mmol) is added dropwise to a solution of 5,6-difluoroindan-1-one (100 mg, 0.60 mmol) in acetic acid (10 mL). The reaction mixture is stirred for 1 hour at room temperature. After completion, the reaction mixture is worked up according to standard procedures to yield 2-Bromo-5,6-difluoroindan-1-one (compound 14) with a yield of 65%.

Reaction Conditions and Parameters

Table 1: Reaction Conditions for Bromination with Bromine/Acetic Acid

| Parameter | Value |

|---|---|

| Substrate | 5,6-difluoroindan-1-one |

| Brominating Agent | Bromine |

| Solvent | Acetic acid |

| Temperature | Room temperature |

| Reaction Time | 1 hour |

| Molar Ratio (Br₂:Substrate) | 1.1:1 |

| Yield | 65% |

The reaction selectively produces α-monobromo derivative under these conditions, with no evidence of aromatic ring bromination. This selectivity can be attributed to the electron-withdrawing effect of the fluorine substituents, which deactivate the aromatic ring toward electrophilic substitution, while the α-carbon of the ketone remains reactive.

Preparation of 2,2-Dibromo-5,6-difluoroindan-1-one

An alternative method involves the use of bromine in the presence of potassium hydroxide to produce 2,2-dibromo-5,6-difluoroindan-1-one.

Reaction Scheme

5,6-difluoroindan-1-one + 2Br₂ + KOH → 2,2-Dibromo-5,6-difluoroindan-1-one

Detailed Procedure

In this approach, bromine (1.75 mL, 1.20 mmol) is added with exclusion of light to a solution of 5,6-difluoroindan-1-one (100 mg, 0.60 mmol) and potassium hydroxide (248 mg, 1.80 mmol) in dichloromethane (20 mL) at room temperature. After 20 hours at this temperature, the reaction mixture is worked up to give 2,2-dibromo-5,6-difluoroindan-1-one (compound 15) in 84% yield.

Reaction Conditions and Parameters

Table 2: Reaction Conditions for Dibromination with Bromine/KOH

| Parameter | Value |

|---|---|

| Substrate | 5,6-difluoroindan-1-one |

| Brominating Agent | Bromine |

| Base | Potassium hydroxide |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 20 hours |

| Molar Ratio (Br₂:Substrate:KOH) | 2:1:3 |

| Yield | 84% |

Under basic conditions, the reaction proceeds to give the α,α-dibrominated product in high yield. This preparation demonstrates the influence of reaction conditions on the degree of bromination.

Characterization Data

2-Bromo-5,6-difluoroindan-1-one (Compound 14)

Physical Properties

- Appearance: Crystalline solid

- Melting point: 68-70°C

- Molecular formula: C₉H₅BrF₂O

- Molecular weight: 247 g/mol

Spectroscopic Data

¹H-NMR Data (CDCl₃):

- δ 3.39 (1H, d, J=18.0, H-3a)

- δ 3.81 (1H, t, J=22.0, 7.6, H-3b)

- δ 4.66 (1H, dd, J=7.4, 3.2, H-2)

- δ 7.27 (1H, t, J=8.0, Ar-H)

- δ 7.64 (1H, t, J=8.0, Ar-H)

¹³C-NMR Data (CDCl₃):

- δ 41.9, 47.7, 117.5, 117.7, 119.3, 119.5, 152.3, 154.2, 201.9

GC-MS Data:

- m/z: 247 (M⁺)

IR Data:

- 1720 cm⁻¹ (C=O)

2,2-Dibromo-5,6-difluoroindan-1-one (Compound 15)

Physical Properties

- Appearance: Crystalline solid

- Melting point: 124-126°C

- Molecular formula: C₉H₄Br₂F₂O

- Molecular weight: 326 g/mol

Spectroscopic Data

¹H-NMR Data (CDCl₃):

- δ 4.24 (2H, s, H-3)

- δ 7.23 (1H, t, J=7.6, Ar-H)

- δ 7.74 (1H, t, J=8.0, Ar-H)

¹³C-NMR Data (CDCl₃):

- δ 52.0, 55.4, 115.1, 144.3, 150.4, 152.8, 155.5, 158.0, 191.0

GC-MS Data:

- m/z: 326 (M⁺)

IR Data:

- 1720 cm⁻¹ (C=O)

Comparative Analysis of Bromination Methods

The selective bromination of 5,6-difluoroindan-1-one can be achieved through careful control of reaction conditions. Table 3 provides a comparison of the two main preparation methods discussed:

Table 3: Comparison of Bromination Methods for 5,6-difluoroindan-1-one

| Parameter | Br₂/AcOH Method | Br₂/KOH Method |

|---|---|---|

| Product | 2-Bromo-5,6-difluoroindan-1-one | 2,2-Dibromo-5,6-difluoroindan-1-one |

| Number of Bromine Atoms | 1 | 2 |

| Reaction Time | 1 hour | 20 hours |

| Temperature | Room temperature | Room temperature |

| Yield | 65% | 84% |

| Regioselectivity | α-mono-bromination | α,α-dibromination |

| Conditions | Acidic | Basic |

The choice of method depends on whether mono- or di-bromination is desired. The acidic conditions favor mono-bromination, while basic conditions promote dibromination at the α-position.

Reactivity Patterns and Mechanistic Aspects

The bromination of 5,6-difluoroindan-1-one follows general patterns observed for similar indan-1-one derivatives. The presence of the fluorine substituents influences the reactivity of both the aromatic ring and the α-carbon position.

In acidic media (AcOH), the enol form of the ketone likely serves as the reactive species for electrophilic attack by bromine, resulting in mono-bromination. Under basic conditions (KOH), the increased acidity of the α-hydrogen in the mono-brominated intermediate facilitates the second bromination.

This reactivity pattern is consistent with other substituted indan-1-ones, where the electronic effects of substituents determine the regioselectivity of bromination.

Applications and Significance

2-Bromo-5,6-difluoroindan-1-one serves as a versatile synthetic intermediate for various transformations, including:

- Nucleophilic substitution reactions at the α-position

- Metal-catalyzed coupling reactions

- Synthesis of heterocyclic compounds

- Preparation of pharmaceutical intermediates

The α-bromo ketone functionality makes it particularly useful for the synthesis of heterocycles through condensation reactions with various nucleophiles.

Q & A

Q. What regulatory compliance steps are required for using this compound in international collaborations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.